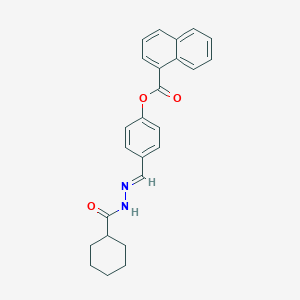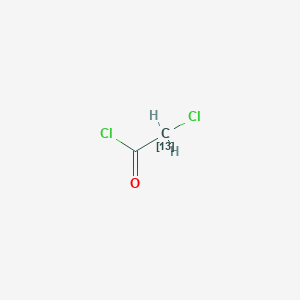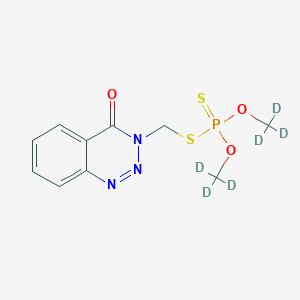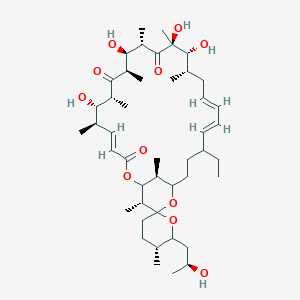
Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is particularly interesting due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium atoms can significantly alter the physical and chemical properties of the molecule, making it useful for specific research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone typically involves the deuteration of 4-hydroxybenzaldehyde. This process can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated reagents like deuterium oxide (D2O) in the presence of a base to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and the concentration of deuterium gas.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The deuterium atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)carboxylic acid.
Reduction: Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanol.
Substitution: Various deuterated phenyl derivatives depending on the substituent introduced.
Chemistry:
Isotope Labeling: Used in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Kinetic Isotope Effects: Investigating the effects of deuterium substitution on reaction rates and mechanisms.
Biology:
Metabolic Studies: Tracing metabolic pathways and studying enzyme kinetics using deuterated compounds.
Protein Structure Analysis: Deuterium exchange experiments to study protein folding and dynamics.
Medicine:
Pharmaceutical Research: Developing deuterated drugs with improved metabolic stability and reduced side effects.
Diagnostic Imaging: Enhancing the contrast in imaging techniques like MRI.
Industry:
Material Science: Developing deuterated polymers and materials with unique properties.
Catalysis: Studying the effects of deuterium on catalytic processes and reaction mechanisms.
Mecanismo De Acción
The mechanism by which Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone exerts its effects is primarily through the alteration of reaction kinetics and pathways due to the presence of deuterium. Deuterium atoms form stronger bonds compared to hydrogen, leading to changes in bond dissociation energies and reaction rates. This can affect molecular targets and pathways, making the compound useful for studying specific biochemical and chemical processes.
Comparación Con Compuestos Similares
- Deuterio-(4-deuteriooxyphenyl)methanone
- Deuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone
- Deuterio-(2,3,5,6-tetradeuterio-4-methoxyphenyl)methanone
Comparison: Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone is unique due to the extensive deuteration at multiple positions, which can significantly alter its physical and chemical properties compared to partially deuterated analogs. This extensive deuteration makes it particularly useful for detailed mechanistic studies and applications requiring high isotopic purity.
Propiedades
Número CAS |
284474-48-2 |
|---|---|
Fórmula molecular |
C7H6O2 |
Peso molecular |
128.16 g/mol |
Nombre IUPAC |
deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D,5D/hD |
Clave InChI |
RGHHSNMVTDWUBI-QNKSCLMFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])O[2H])[2H] |
SMILES canónico |
C1=CC(=CC=C1C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)



![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)



![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)


![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)

